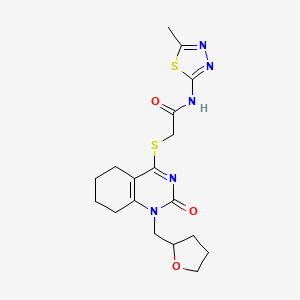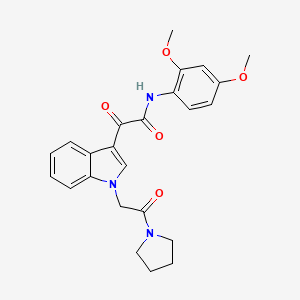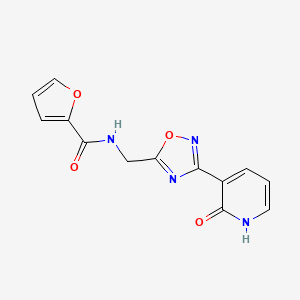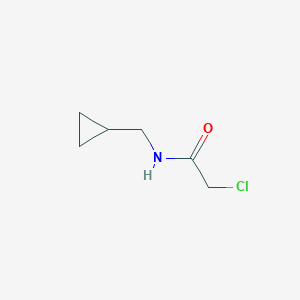
JTV 519 fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTV 519 fumarate, also known as K201, is a ryanodine receptor (RyR) inhibitor . It is a Ca2+ dependent blocker of SERCA and a partial agonist of ryanodine receptors (RyRs) . It displays Ca2±dependent inhibition of SERCA-dependent ATPase activity with an IC50 of 9µM at 0.25 Ca2+ in cardiac muscle . It may prevent abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) in the ischemic heart and skeletal muscle (SkM) by stabilizing the ryanodine receptors (RyRs; RyR1 and RyR2, respectively) .
Molecular Structure Analysis
The molecular structure of JTV 519 fumarate is complex, with a molecular weight of 540.67 and a formula of C25H32N2O2S.C4H4O4 .Chemical Reactions Analysis
JTV 519 fumarate displays Ca2±dependent inhibition of SERCA-dependent ATPase activity . It may prevent abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) in the ischemic heart and skeletal muscle by stabilizing the ryanodine receptors .Physical And Chemical Properties Analysis
JTV 519 fumarate has a molecular weight of 540.67 and a formula of C25H32N2O2S.C4H4O4 . It is soluble to 100 mM in DMSO .Scientific Research Applications
Cardiology: Treatment of Arrhythmias
JTV 519 fumarate: is known for its role in treating cardiac arrhythmias. It acts by stabilizing the ryanodine receptor (RyR2) in its closed state, which is crucial in regulating intracellular calcium levels in cardiac myocytes . This stabilization helps in decreasing the open probability of RyR2 during diastole, thus reducing the likelihood of arrhythmogenic calcium leaks .
Heart Failure Management
In heart failure research, JTV 519 fumarate has shown promise in animal models. It is believed to prevent the depletion of calcium from the sarcoplasmic reticulum (SR), which is a common issue in failing hearts. By inhibiting calcium leaks, it may help in maintaining synchronized contraction of heart compartments, potentially preventing heart failure progression .
Ventricular Tachycardia
JTV 519 fumarate: has been studied for its effectiveness in catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition characterized by abnormal heart rhythms. It works by preventing spontaneous depolarization that can lead to unsynchronized heartbeats, thus reducing the risk of ventricular tachycardia .
SOICR (Store Overload-Induced Calcium Release)
Research suggests that JTV 519 fumarate may be effective in preventing SOICR, which is an abnormal calcium release due to SR overload. By stabilizing RyR2, it helps in maintaining the threshold levels of calcium within the SR, thus preventing the pathological opening of calcium channels .
Molecular Mechanism Studies
The molecular mechanism of JTV 519 fumarate involves the stabilization of RyR2 by causing a “zipping” of domains within the channel. This leads to conformational constraints that maintain the channel in a closed state, preventing calcium leaks that can cause arrhythmias and heart failure .
SERCA (Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase) Interaction
JTV 519 fumarate: has been shown to interact with SERCA, a pump responsible for calcium reuptake into the SR. It exhibits a Ca2±dependent inhibition of SERCA, which can be beneficial in preventing SR Ca2+ overload under pathological conditions, thereby reducing the risk of abnormal RyR-mediated calcium release .
Mechanism of Action
Target of Action
JTV 519 fumarate, also known as K201 fumarate, primarily targets the ryanodine receptors (RyR) and the sarcoplasmic reticulum Ca2±stimulated ATPase (SERCA) . These targets play a crucial role in regulating calcium levels in the sarcoplasmic reticulum of cardiac myocytes .
Mode of Action
JTV 519 fumarate acts as a partial agonist of ryanodine receptors and a Ca2±dependent blocker of SERCA . It binds to and stabilizes the ryanodine receptor (RyR2) in its closed state . This interaction results in a decrease in the open probability of RyR2 during diastole, thereby inhibiting a Ca2+ leak into the cell’s cytosol .
Biochemical Pathways
The action of JTV 519 fumarate affects the calcium signaling pathway in cardiac myocytes. By stabilizing RyR2 in its closed state, it prevents abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) into the cell’s cytosol . This action helps to prevent Ca2+ sparks or increases in the resting membrane potential, which can lead to spontaneous depolarization .
Pharmacokinetics
Its ability to act as a ca2±dependent blocker of serca suggests that it may have a significant impact on the bioavailability of calcium in cardiac myocytes .
Result of Action
The stabilization of RyR2 by JTV 519 fumarate leads to a decrease in intracellular Ca2+ leak, preventing spontaneous depolarization and unsynchronized contraction of the atrial and ventricular compartments of the heart . This can help to prevent cardiac arrhythmias and heart failure . Additionally, it can prevent store overload-induced Ca2+ release (SOICR) by preventing the opening of the channel due to an increase in Ca2+ inside the SR levels beyond its threshold .
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOBKLDZGDFTB-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)
![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)
![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)
![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)